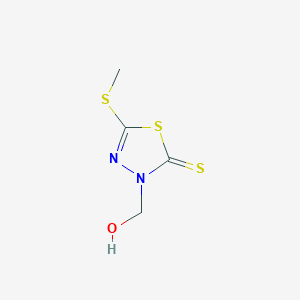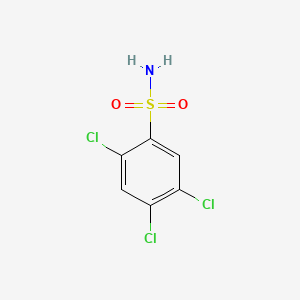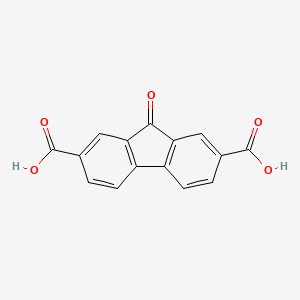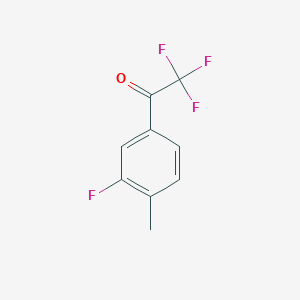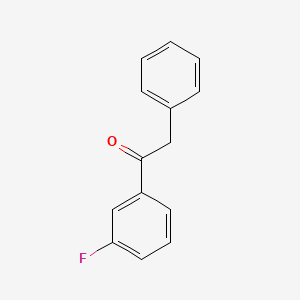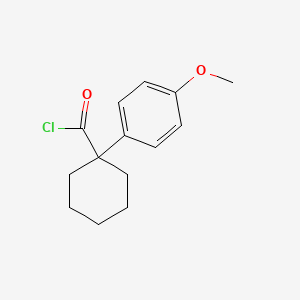
1-(4-Methoxyphenyl)cyclohexanecarbonylchlorid
Übersicht
Beschreibung
1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride is a useful research compound. Its molecular formula is C14H17ClO2 and its molecular weight is 252.73 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie wird 1-(4-Methoxyphenyl)cyclohexanecarbonylchlorid als Baustein für die Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine reaktive Carbonylchloridgruppe ermöglicht die Bildung von Amiden, Estern und anderen Derivaten, die in der Medikamentenentwicklung von entscheidender Bedeutung sind .
Materialwissenschaften
Diese Verbindung findet Anwendungen in den Materialwissenschaften, insbesondere bei der Entwicklung neuartiger organischer Materialien. Sie kann zur Modifizierung von Oberflächeneigenschaften oder zur Herstellung von Polymeren mit spezifischen Funktionalitäten verwendet werden, die potenzielle Anwendungen in Beschichtungen, Klebstoffen und elektronischen Geräten haben .
Organische Synthese
This compound: dient als Zwischenprodukt in der organischen Synthese. Es ist an verschiedenen chemischen Reaktionen beteiligt, einschließlich der Friedel-Crafts-Acylierung, um komplexe organische Moleküle zu erzeugen. Dies ist unerlässlich für die Synthese neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Industrien .
Analytische Chemie
In der analytischen Chemie werden Derivate dieser Verbindung als Standards oder Reagenzien in der Chromatographie und Spektroskopie verwendet. Diese Anwendungen sind entscheidend für die qualitative und quantitative Analyse von Substanzen in komplexen Gemischen .
Pharmakologie
Die Rolle der Verbindung in der Pharmakologie hängt mit ihrer Verwendung bei der Synthese von pharmazeutischen Wirkstoffen (APIs) zusammen. Sie kann in Moleküle umgewandelt werden, die mit biologischen Zielstrukturen interagieren, was zur Entdeckung neuer Medikamente führt .
Biochemie
In der Biochemie wird This compound verwendet, um enzymkatalysierte Reaktionen zu untersuchen, bei denen es als Inhibitor oder Substratnachahmer fungieren kann. Dies hilft beim Verständnis von Enzymmechanismen und bei der Entwicklung von Enzymhemmern .
Umweltwissenschaften
Die Forschung in den Umweltwissenschaften kann diese Verbindung verwenden, um den Abbau ähnlicher organischer Verbindungen in der Umwelt zu untersuchen. Sie kann als Modellverbindung dienen, um das Umweltverhalten chemischer Schadstoffe zu verstehen .
Proteomik
Schließlich kann es in der Proteomik verwendet werden, um Peptide und Proteine zu modifizieren, was für die Untersuchung der Proteinfunktion, -interaktionen und für die Entwicklung gezielter Therapien wertvoll ist .
Safety and Hazards
The safety data sheet for a similar compound, “1-(4-Methoxyphenyl)-1-cyclopropanecarbonitrile”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin, wash with plenty of soap and water .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)cyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-17-12-7-5-11(6-8-12)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVMRAQKXMQQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374872 | |
| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-47-3 | |
| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676348-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)

